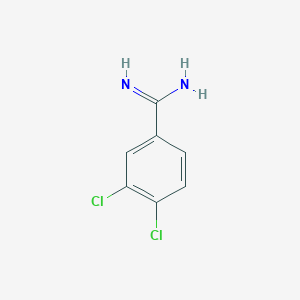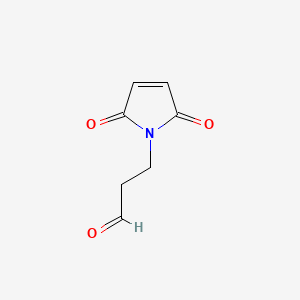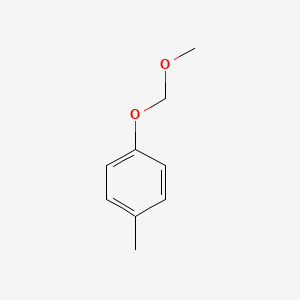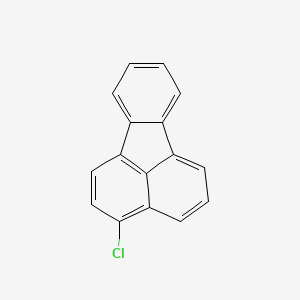
3-Chlorofluoranthene
Overview
Description
3-Chlorofluoranthene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a highly toxic chemical that is known to cause various biochemical and physiological effects in living organisms.
Mechanism of Action
The mechanism of action of 3-Chlorofluoranthene is not fully understood. However, it is believed that it acts by forming reactive metabolites that can bind to cellular macromolecules, such as DNA and proteins, and cause oxidative damage. This can lead to various biochemical and physiological effects, such as DNA damage, cell death, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Chlorofluoranthene are diverse and depend on the dose, duration, and route of exposure. Some of the reported effects include DNA damage, oxidative stress, inflammation, immune dysfunction, and carcinogenesis. Furthermore, 3-Chlorofluoranthene has been shown to affect the metabolism and transport of other xenobiotics, such as drugs and environmental pollutants.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chlorofluoranthene in lab experiments include its high purity, well-defined chemical structure, and availability as a reference standard. However, the limitations include its high toxicity, low solubility in water, and limited stability in biological matrices. Therefore, caution should be taken when handling and using 3-Chlorofluoranthene in lab experiments.
Future Directions
There are several future directions for research on 3-Chlorofluoranthene. One direction is to study the molecular mechanisms of its toxicity and carcinogenicity, including the role of reactive metabolites and oxidative stress. Another direction is to investigate the effects of 3-Chlorofluoranthene on the microbiome and gut health, as recent studies have suggested a link between 3-Chlorofluoranthene exposure and gut dysbiosis. Finally, there is a need for the development of more sensitive and specific analytical methods for the detection and quantification of 3-Chlorofluoranthene and other 3-Chlorofluoranthenes in environmental and biological samples.
Conclusion:
In conclusion, 3-Chlorofluoranthene is a highly toxic chemical that is widely used in scientific research as a model compound for studying the toxicity and carcinogenicity of 3-Chlorofluoranthenes. It has diverse biochemical and physiological effects, and its mechanism of action is not fully understood. Although there are some advantages to using 3-Chlorofluoranthene in lab experiments, caution should be taken due to its high toxicity and limited stability. There are several future directions for research on 3-Chlorofluoranthene, including the study of its molecular mechanisms, effects on the microbiome, and development of more sensitive analytical methods.
Scientific Research Applications
3-Chlorofluoranthene is widely used in scientific research as a model compound for studying the toxicity and carcinogenicity of 3-Chlorofluoranthenes. It is also used as a reference standard for the analysis of 3-Chlorofluoranthenes in environmental samples, such as soil, water, and air. Furthermore, 3-Chlorofluoranthene is used as a probe molecule for studying the binding and transport of 3-Chlorofluoranthenes in living organisms.
properties
IUPAC Name |
3-chlorofluoranthene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQKSZWWOKBPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180584 | |
| Record name | Fluoranthene, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25911-51-7 | |
| Record name | Fluoranthene, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025911517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoranthene, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid](/img/structure/B3050347.png)
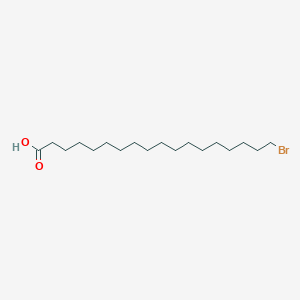
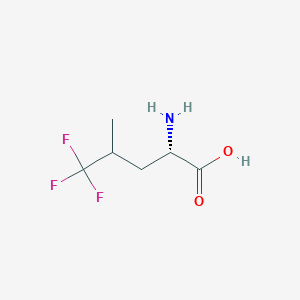
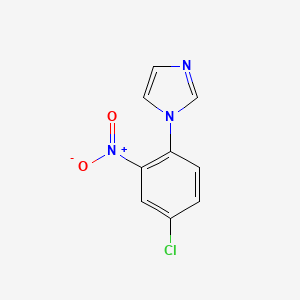
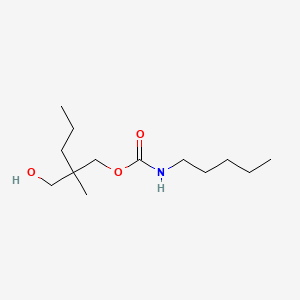
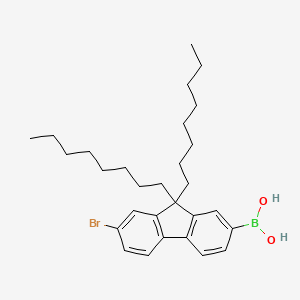
![Pyrido[2,3-e][1,2,4]triazine](/img/structure/B3050359.png)
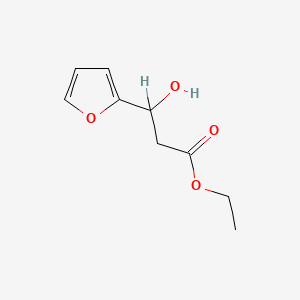
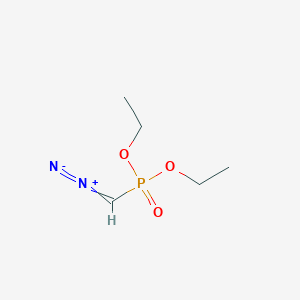
![Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-](/img/structure/B3050363.png)
